molecular formula C36H40N2 B027421 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene CAS No. 109995-82-6

1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene

Cat. No. B027421
M. Wt: 500.7 g/mol
InChI Key: MNEPURVJQJNPQW-UHFFFAOYSA-N
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Description

DABCO is a yellow crystalline powder that belongs to the family of diamines. It is a versatile molecule that has been used in various fields, including organic synthesis, material science, and medicinal chemistry. DABCO is a popular ligand for metal complexes and is also used as a catalyst in various chemical reactions. In recent years, DABCO has gained attention for its potential applications in biomedical research.

Scientific Research Applications

  • Organic Photoconductors : This compound demonstrates exceptional hole transport performance in the fabrication of organic photoconductors. This makes it suitable for use in photoelectrochemical applications (Wang Shirong, 2007).

  • Chemosensors : Hyperbranched conjugated polymers containing 1,3-butadiene units, which include derivatives of the compound , can act as sensitive and selective chemosensors for Fe3+ ions in both organic and aqueous solutions (Chuxin Luo et al., 2017).

  • Electrical Conduction and Electroluminescence : Evaporated thin films of this compound exhibit electrical conduction and electroluminescence properties, with holes being the majority charge carriers. This suggests potential applications in electronic devices (T Mori et al., 1992).

  • Synthetic Intermediates : Some derivatives of 1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene serve as synthetic intermediates in the production of other complex organic compounds (Y. Kong et al., 1987).

  • Molecular Structure Studies : The structure of acyclic derivatives of this compound reveals information about preferred conformational modes in the solid state, contributing to our understanding of molecular geometry and interactions (F. Toda et al., 1996).

  • Catalysis : Heterogenized palladium(II) catalysts anchored to derivatives of 1,3-butadiene demonstrate promising activity and selectivity for telomerization reactions, offering potential advancements in catalysis (F. Benvenuti et al., 1999).

  • Conductivity Studies : The microstructure and doping quantity of films containing this compound significantly influence their conductivity, presenting opportunities for research in materials science (Guangming Wang et al., 1996).

properties

IUPAC Name

4-[1-[4-(diethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2/c1-5-37(6-2)33-23-19-31(20-24-33)36(32-21-25-34(26-22-32)38(7-3)8-4)28-27-35(29-15-11-9-12-16-29)30-17-13-10-14-18-30/h9-28H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEPURVJQJNPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073047
Record name Benzenamine, 4,4'-(4,4-diphenyl-1,3-butadienylidene)bis[N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-diethylaminophenyl)-4,4-diphenyl-1,3-butadiene

CAS RN

109995-82-6
Record name 4,4′-(4,4-Diphenyl-1,3-butadien-1-ylidene)bis[N,N-diethylbenzenamine]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(4,4-diphenyl-1,3-butadien-1-ylidene)bis(N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109995826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-(4,4-diphenyl-1,3-butadien-1-ylidene)bis[N,N-diethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-(4,4-diphenyl-1,3-butadienylidene)bis[N,N-diethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID4073047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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